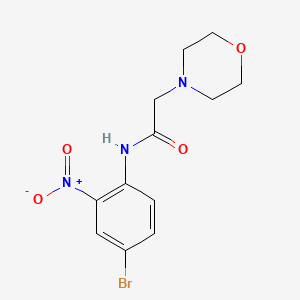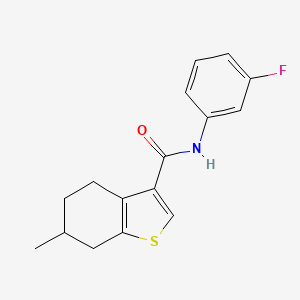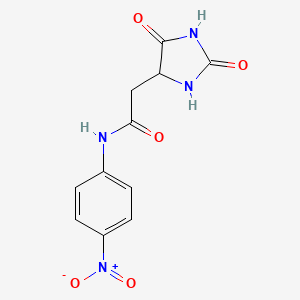
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide
Overview
Description
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 involves the inhibition of the activity of NF-κB. This transcription factor is involved in the regulation of numerous genes that are involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to induce apoptosis and inhibit the growth of cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and physiological effects:
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of NF-κB, induce apoptosis, and inhibit the growth of cancer cells. In addition, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in lab experiments is its ability to selectively inhibit the activity of NF-κB. This compound has been shown to have minimal off-target effects, making it a reliable tool for studying the role of NF-κB in various biological processes. However, one limitation of using N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not have adverse effects on cells or organisms.
Future Directions
There are numerous future directions for the investigation of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082. One potential avenue of research is the development of more potent and selective inhibitors of NF-κB. In addition, further studies are needed to investigate the potential therapeutic applications of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in the treatment of inflammatory diseases and viral infections. Finally, the use of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Scientific Research Applications
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of oncology, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to induce apoptosis and inhibit the growth of cancer cells.
In addition to its anti-cancer properties, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has also been shown to exhibit anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O4/c13-9-1-2-10(11(7-9)16(18)19)14-12(17)8-15-3-5-20-6-4-15/h1-2,7H,3-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVXIGNXMFVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-nitrophenyl)-2-(morpholin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-2-[(benzyloxy)(phenyl)methyl]-1H-benzimidazole](/img/structure/B4141670.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4141679.png)
![N-(3,5-dimethylphenyl)-N-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141684.png)
![4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141686.png)
amine hydrochloride](/img/structure/B4141693.png)

![1-allyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4141713.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4141721.png)
![2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![8-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4141762.png)